N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
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Description
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential therapeutic applications in cancer treatment, particularly in targeting cancer cells with ribosomal stress.
Scientific Research Applications
Synthesis and Structural Characterization
Research on compounds with complex structures, including oxalamide derivatives and related compounds, often explores synthetic routes and structural characterization. For instance, studies on amino acetate functionalized Schiff base organotin(IV) complexes have delved into their synthesis, structural elucidation through NMR, IR spectroscopy, and crystallography, highlighting the importance of understanding the structural properties for potential therapeutic applications (Basu Baul et al., 2009). Such research provides foundational knowledge necessary for developing new compounds with enhanced biological activities.
Potential as Anticancer Agents
Research has also focused on the potential therapeutic applications of structurally related compounds, particularly in anticancer drug development. For example, certain organotin(IV) complexes have been studied for their in vitro cytotoxicity against various human tumor cell lines, demonstrating significant potential as anticancer drugs (Basu Baul et al., 2009). These studies contribute to the broader understanding of how structural variations in compounds like N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide can influence their biological activity and therapeutic potential.
Pharmacokinetics and Drug Metabolism
Another important area of research involves understanding the pharmacokinetics and metabolism of novel compounds. Studies on metabolites of drugs such as prasugrel, which undergoes biotransformation to form active metabolites, underscore the significance of metabolic pathways in the development and optimization of therapeutic agents (Rehmel et al., 2006). This research is crucial for identifying potential drug candidates with favorable metabolic profiles for further development.
properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-(3-fluoro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-9-2-5-11(8-12(9)16)18-15(21)14(20)17-7-6-13(19)10-3-4-10/h2,5,8,10,13,19H,3-4,6-7H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZINFFKZJDZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide |
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